molecular formula C10H15NS B13073457 4-Ethyl-4-methyl-4H,5H,6H,7H-thieno[3,2-C]pyridine

4-Ethyl-4-methyl-4H,5H,6H,7H-thieno[3,2-C]pyridine

Cat. No.: B13073457
M. Wt: 181.30 g/mol
InChI Key: MPJFLENMVISKIX-UHFFFAOYSA-N
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Description

4-Ethyl-4-methyl-4H,5H,6H,7H-thieno[3,2-C]pyridine is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-4-methyl-4H,5H,6H,7H-thieno[3,2-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to afford the desired thieno[3,2-C]pyridine derivatives . Another approach includes the use of β-keto amides, which are cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-pressure reactors and continuous flow systems, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-4-methyl-4H,5H,6H,7H-thieno[3,2-C]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the heterocyclic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding thiol or amine derivatives.

Scientific Research Applications

4-Ethyl-4-methyl-4H,5H,6H,7H-thieno[3,2-C]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-4-methyl-4H,5H,6H,7H-thieno[3,2-C]pyridine involves its interaction with molecular targets such as kinases. The compound can bind to the ATP-binding site of kinases, inhibiting their activity and thereby affecting various signaling pathways . This interaction is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the kinase protein.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-4-methyl-4H,5H,6H,7H-thieno[3,2-C]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the thieno[3,2-C]pyridine ring system can enhance its lipophilicity and potentially improve its ability to cross biological membranes.

Properties

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

4-ethyl-4-methyl-6,7-dihydro-5H-thieno[3,2-c]pyridine

InChI

InChI=1S/C10H15NS/c1-3-10(2)8-5-7-12-9(8)4-6-11-10/h5,7,11H,3-4,6H2,1-2H3

InChI Key

MPJFLENMVISKIX-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=C(CCN1)SC=C2)C

Origin of Product

United States

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